molecular formula C17H28N4O2 B1404710 tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate CAS No. 1610377-23-5

tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

Cat. No.: B1404710
CAS No.: 1610377-23-5
M. Wt: 320.4 g/mol
InChI Key: KLCSFQSNWDVAED-UHFFFAOYSA-N
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Description

Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The triazoloazepine core structure is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

  • Molecular Formula : C15H24N6O2
  • Molecular Weight : 304.39 g/mol
  • CAS Number : Not specifically listed but related compounds exist.

The structural features include a piperidine ring and a triazole moiety that contribute to its biological interactions.

Research indicates that compounds containing a triazoloazepine structure often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The specific mechanism of action for this compound may involve modulation of dopamine and serotonin receptors based on related studies of similar compounds.

Pharmacological Studies

Several studies have explored the pharmacological properties of related compounds:

  • Dopamine Receptor Binding :
    • Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
      CompoundK_i (D2)K_i (D3)D2/D3 Ratio
      Compound A26.0 nM0.83 nM31.5
      Compound B58.8 nM1.36 nM43.2
    These results suggest that modifications to the triazole or piperidine components can significantly affect receptor affinity.
  • Antioxidant Activity :
    • Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
      • Compound X demonstrated significant free radical scavenging activity with an IC50 value of 15 µM.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of triazoloazepines in the context of neuroprotective effects against Parkinson's disease models. The findings suggested that specific substitutions on the piperidine ring enhanced neuroprotective efficacy while reducing toxicity in neuronal cell lines.

Safety and Toxicology

Preliminary safety assessments indicate that while many triazoloazepines exhibit promising biological activities, they also require thorough toxicological evaluations. The compound's safety profile remains under investigation to determine potential side effects or contraindications in therapeutic contexts.

Q & A

Q. What are the critical challenges in synthesizing tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate, and how can they be addressed methodologically?

Basic Research Focus
The synthesis involves multi-step processes, including cyclization, Pd-catalyzed cross-coupling, and hydrogenation. Key challenges include:

  • Low yields in triazole ring formation : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor cyclization. For example, using DME as a solvent and controlled heating improves cyclization efficiency .
  • Hydrogenation selectivity : Use PtO₂ under H₂ to selectively reduce dihydropyridine intermediates to piperidine derivatives without over-reducing the triazole moiety .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, validated by HPLC purity >95% .

Q. How can computational modeling enhance the design of derivatives targeting biological pathways?

Advanced Research Focus
Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) enable predictive modeling:

  • Reactivity prediction : Identify electrophilic/nucleophilic sites on the triazole and piperidine rings using density functional theory (DFT) to guide functionalization .
  • Biological target docking : Simulate interactions with proteins (e.g., retinol-binding protein 4) to prioritize derivatives for synthesis. For example, substituents at the triazole position enhance binding affinity .
  • Experimental-computational feedback : Use NMR and MS data to refine computational models iteratively .

Q. What analytical techniques are most effective for structural elucidation of this compound and its intermediates?

Methodological Guidance

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., triazole C-H at δ 8.2–8.5 ppm, piperidine protons at δ 1.4–3.1 ppm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in spirocyclic intermediates, as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine derivatives .
  • High-resolution MS : Validate molecular formulas (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

Q. How do structural modifications at the triazole or piperidine moieties influence bioactivity?

Advanced Mechanistic Analysis

  • Triazole substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the triazole ring enhances metabolic stability, as seen in analogues with improved hepatic steatosis inhibition .
  • Piperidine functionalization : Adding aryl groups (e.g., 2-fluoro-6-(trifluoromethyl)phenyl) via Suzuki-Miyaura coupling increases lipophilicity, improving blood-brain barrier penetration .
  • Carboxylate removal : Replacing the tert-butyloxycarbonyl (Boc) group with acyl chains modulates solubility and target engagement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Considerations

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, gloves, and eye protection .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .
  • Storage : Store at 2–8°C under nitrogen to prevent degradation of the Boc group .

Q. How can contradictory data on reaction yields or bioactivity be resolved in studies involving this compound?

Data Contradiction Analysis

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Meta-analysis : Compare datasets across analogues (e.g., tert-butyl 3-(trifluoromethyl)-triazolo-pyrazine derivatives) to identify trends in substituent effects .
  • Orthogonal assays : Validate bioactivity using both in vitro (e.g., enzyme inhibition) and cell-based models (e.g., hepatic steatosis) to confirm mechanism .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Process Chemistry Focus

  • Catalyst optimization : Replace PtO₂ with heterogeneous catalysts (e.g., Pd/C) for safer hydrogenation at scale .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., Boc deprotection with HCl/Et₂O) to enhance control .
  • Crystallization-driven purification : Use solvent mixtures (e.g., EtOAc/heptane) to isolate high-purity (>99%) final products .

Properties

IUPAC Name

tert-butyl 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-11-8-13(9-12-20)15-19-18-14-7-5-4-6-10-21(14)15/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSFQSNWDVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107332
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610377-23-5
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

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